Avocadene 1-acetate

Catalog No.
S614398
CAS No.
24607-09-8
M.F
C19H36O4
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avocadene 1-acetate

CAS Number

24607-09-8

Product Name

Avocadene 1-acetate

IUPAC Name

[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1

InChI Key

NLBYRERHXBTBBR-OALUTQOASA-N

SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Synonyms

2,4-dihydroxy-HDEAc, 2,4-dihydroxyheptadec-16-enyl acetate

Canonical SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Isomeric SMILES

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O

Antimycobacterial Activity

Avocadene 1-acetate, a fatty alcohol derivative found in Persea americana (avocado), has shown potential in fighting Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Studies have found that compounds isolated from unripe avocado pulp, including avocadenol A and B (which are closely related to avocadene 1-acetate), exhibit significant in vitro (in laboratory conditions) activity against this pathogen [].

While avocadene 1-acetate itself hasn't been specifically tested in this context, the research on similar compounds from avocados suggests a promising avenue for further investigation [].

Antimicrobial and Food Preservation Properties

Avocadene 1-acetate belongs to a class of compounds called acetogenins, found in abundance within avocado seeds. Researchers have been exploring the antimicrobial potential of these acetogenins, including Avocadene 1-acetate (often referred to as AcO-avocadene in research). Studies have shown that these compounds can effectively inhibit the growth of vegetative cells and germination of endospores in Clostridium sporogenes, a bacterium that can cause food spoilage []. This research suggests that avocadene 1-acetate and other avocado acetogenins could be used as natural food preservatives [].

Avocadene 1-acetate is a naturally occurring compound primarily found in avocados, classified as a long-chain fatty alcohol. Its chemical formula is C19H36O4C_{19}H_{36}O_{4}, and it is also known by its IUPAC name, 2,4-dihydroxyheptadec-16-en-1-yl acetate. This compound features a terminal unsaturated carbon chain of 17 carbons, which contributes to its unique properties and biological activities. Avocadene 1-acetate is recognized for its potential applications in various fields, including chemistry, biology, and medicine .

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The acetate group in avocadene 1-acetate can be replaced by other functional groups through substitution reactions facilitated by reagents like sodium methoxide or sodium ethoxide.

Major Products

  • Oxidation: Various oxidized derivatives.
  • Reduction: Corresponding alcohols.
  • Substitution: Various substituted derivatives depending on the reagent used.

Avocadene 1-acetate exhibits notable biological activities, particularly in the context of cancer research. It has been investigated for its potential anti-leukemia and anti-viral properties. Studies suggest that the compound may inhibit mitochondrial fatty acid oxidation, which is crucial in cellular metabolism and energy production . The suppression of this pathway has implications for cancer cell metabolism, making avocadene 1-acetate a candidate for therapeutic development against certain types of leukemia.

The synthesis of avocadene 1-acetate typically involves the acetylation of avocadene, a naturally occurring compound extracted from avocados. The general synthesis pathway includes:

  • Extraction: Avocadene is extracted from avocado pulp or seeds using solvents like ethyl acetate.
  • Purification: The extracted avocadene is purified through chromatographic techniques.
  • Acetylation: The purified avocadene undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield avocadene 1-acetate.

Industrial production methods mirror these steps but are optimized for higher yields and utilize advanced purification techniques like high-performance liquid chromatography.

Avocadene 1-acetate has diverse applications across various fields:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.
  • Biology: Studied for its role in cellular processes and metabolic pathways.
  • Medicine: Investigated for potential anti-leukemia and anti-viral properties.
  • Industry: Utilized in developing natural preservatives and antimicrobial agents for food preservation .

Research on avocadene 1-acetate has highlighted its interactions with various biological targets. Specifically, it has been shown to suppress mitochondrial fatty acid oxidation, which is critical for energy production in cells. This suppression may contribute to its cytotoxic effects on cancer cells, particularly in leukemia . Further studies are needed to elucidate the full range of interactions and mechanisms through which avocadene 1-acetate exerts its biological effects.

Several compounds share structural similarities with avocadene 1-acetate, including:

  • Avocadyne: Another long-chain fatty alcohol derivative found in avocados, known for its anti-leukemia and anti-viral properties.
  • Avocadenol A and B: Compounds isolated from avocados with significant antimycobacterial activity.
  • Avocadene 2-acetate: A related compound that also belongs to the class of long-chain fatty alcohols.

Comparison

Avocadene 1-acetate is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities compared to its analogs like avocadyne and avocadenol. The presence of the acetate group differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .

Molecular Structure and Formula

Molecular Formula C₁₉H₃₆O₄

Avocadene 1-acetate is characterized by the molecular formula C₁₉H₃₆O₄, which indicates the presence of nineteen carbon atoms, thirty-six hydrogen atoms, and four oxygen atoms [2] [7]. This formula represents a long-chain fatty alcohol derivative that belongs to the class of organic compounds known as long-chain fatty alcohols [3] [7]. The compound features a seventeen-carbon backbone with additional functional groups that contribute to its unique chemical properties [2].

Exact Mass and Molecular Weight

The exact mass of Avocadene 1-acetate is 328.26135963 grams per mole, while the molecular weight is 328.5 grams per mole [8]. These values have been determined through precise mass spectrometry measurements and are consistently reported across multiple chemical databases [2] [4]. The molecular weight calculation is based on the standard atomic masses of carbon (12.01), hydrogen (1.008), and oxygen (15.999) [7].

PropertyValue
Molecular FormulaC₁₉H₃₆O₄
Exact Mass328.26135963 g/mol
Molecular Weight328.5 g/mol
Average Molecular Mass328.487 g/mol

Structural Representation and Bonding

The structural representation of Avocadene 1-acetate reveals a complex arrangement of functional groups and carbon chains [2] [4]. The compound's International Union of Pure and Applied Chemistry name is 2,4-dihydroxyheptadec-16-enyl acetate, which describes its structural features [2] [7]. The Simplified Molecular Input Line Entry System representation is CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O, indicating the presence of an acetate ester group, two hydroxyl groups, and a terminal alkene [4] [7].

The molecular structure consists of a seventeen-carbon chain with specific functional group positioning [2]. At position 1, there is an acetate ester group (-OCOCH₃), while positions 2 and 4 contain hydroxyl groups (-OH) [2]. The chain terminates with a double bond between carbons 16 and 17, creating a terminal alkene functionality [2] [4].

Stereochemistry

Stereoisomers and Configuration

Avocadene 1-acetate exists in stereoisomeric forms due to the presence of chiral centers at carbons 2 and 4 [5]. The compound can exist in different stereochemical configurations, with the most commonly studied form being the (2S,4S) configuration [5]. This stereochemical arrangement is critical for the compound's biological activity and physical properties [5].

The stereoisomeric forms of Avocadene 1-acetate differ in their three-dimensional arrangements around the chiral centers, which can influence their interaction with biological systems and their overall stability [5]. The Standard International Chemical Identifier Key for the (2S,4S) form is NLBYRERHXBTBBR-OALUTQOASA-N, which specifically identifies this stereoisomer [5].

2,4-Dihydroxy Configuration Analysis

The 2,4-dihydroxy configuration represents a critical structural feature of Avocadene 1-acetate [2]. The hydroxyl groups at positions 2 and 4 adopt a specific spatial arrangement that influences the compound's chemical reactivity and intermolecular interactions [2]. This configuration creates a syn-relationship between the two hydroxyl groups, which is important for the compound's hydrogen bonding capabilities .

The dihydroxy configuration contributes to the compound's ability to form intramolecular and intermolecular hydrogen bonds [27]. The positioning of these hydroxyl groups also affects the compound's solubility characteristics and its interaction with other molecules in biological systems [8].

Physical Properties

Appearance and Crystalline Nature

Avocadene 1-acetate exists as a solid at room temperature with a characteristic appearance [10]. The compound exhibits crystalline properties, as evidenced by its defined melting point range [10]. The solid-state structure of the compound is influenced by intermolecular hydrogen bonding between the hydroxyl groups and the acetate ester functionality [27].

The crystalline nature of Avocadene 1-acetate is attributed to the regular packing arrangement of molecules in the solid state [28]. The long hydrocarbon chain allows for van der Waals interactions between adjacent molecules, while the polar functional groups contribute to the overall stability of the crystal lattice [28].

Solubility Parameters

The solubility characteristics of Avocadene 1-acetate are determined by the balance between its hydrophobic hydrocarbon chain and hydrophilic functional groups [8]. The compound's lipophilic nature is reflected in its calculated partition coefficient values, which indicate preferential solubility in organic solvents over water [8].

The presence of hydroxyl groups and the acetate ester functionality provides some degree of water solubility, though the long hydrocarbon chain limits aqueous solubility [15]. The compound's solubility profile is typical of long-chain fatty alcohol derivatives, showing good solubility in organic solvents such as ethanol, acetone, and chloroform [15].

Thermal Properties

The thermal properties of Avocadene 1-acetate include a melting point range of 58-59°C [10]. This relatively low melting point is characteristic of long-chain fatty alcohol derivatives and reflects the compound's molecular structure and intermolecular forces [10].

Thermal PropertyValue
Melting Point58-59°C
Physical StateSolid
Thermal StabilityStable under normal conditions

The compound's thermal behavior is influenced by the presence of the acetate ester group, which can undergo thermal decomposition at elevated temperatures [26]. The thermal stability of the compound is generally good under normal storage and handling conditions [30].

Chemical Properties

Functional Group Reactivity

Avocadene 1-acetate contains multiple functional groups that contribute to its chemical reactivity [24] [25]. The acetate ester group is susceptible to hydrolysis reactions, particularly under acidic or basic conditions [22] [24]. The ester functionality can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles [24] [25].

The hydroxyl groups at positions 2 and 4 exhibit typical alcohol reactivity, including the ability to form hydrogen bonds and participate in substitution reactions [20] [27]. These hydroxyl groups can also undergo oxidation reactions to form carbonyl compounds [18] [19]. The terminal alkene functionality provides a site for addition reactions, including hydrogenation and halogenation [19].

Stability Characteristics

The stability of Avocadene 1-acetate is influenced by environmental factors such as temperature, pH, and the presence of moisture [30]. The acetate ester linkage is chemically labile and can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions [26] [30]. However, the compound demonstrates good stability under normal storage conditions [30].

The hydroxyl groups contribute to the compound's stability through intermolecular hydrogen bonding, which helps maintain the molecular structure [27]. The long hydrocarbon chain provides structural stability through van der Waals interactions, though it may be susceptible to oxidation under certain conditions [18].

Physicochemical Parameters

Topological Polar Surface Area

The topological polar surface area of Avocadene 1-acetate is 66.80 Ų [8]. This parameter represents the sum of surfaces of polar atoms in the molecule and is an important descriptor for predicting the compound's permeability and absorption characteristics [8]. The relatively moderate polar surface area reflects the presence of four oxygen atoms distributed across the acetate ester and hydroxyl functional groups [8].

XLogP and ALogP Values

The lipophilicity of Avocadene 1-acetate is quantified by its partition coefficient values [8]. The XLogP value is 5.40, while the ALogP value is 4.14 [8]. These values indicate that the compound is highly lipophilic, with a strong preference for organic phases over aqueous phases [8]. The difference between the XLogP and ALogP values reflects the different computational methods used to calculate these parameters [8].

H-Bond Donor/Acceptor Properties

Avocadene 1-acetate contains four hydrogen bond acceptor sites and two hydrogen bond donor sites [8]. The hydrogen bond acceptors include the four oxygen atoms present in the hydroxyl groups and the acetate ester functionality [8]. The hydrogen bond donors are the two hydroxyl groups at positions 2 and 4 [8] [27].

ParameterValue
H-Bond Acceptors4
H-Bond Donors2
Topological Polar Surface Area66.80 Ų
XLogP5.40
ALogP4.14

The hydrogen bonding capacity of the compound influences its solubility, intermolecular interactions, and potential biological activity [27]. The presence of both donor and acceptor sites allows the compound to participate in complex hydrogen bonding networks [27].

Rotatable Bonds

Avocadene 1-acetate contains sixteen rotatable bonds [8]. This high number of rotatable bonds reflects the flexibility of the long hydrocarbon chain and contributes to the compound's conformational diversity [8]. The rotatable bonds allow the molecule to adopt various three-dimensional conformations, which can influence its interaction with other molecules and its biological activity [8].

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

328.26135963 g/mol

Monoisotopic Mass

328.26135963 g/mol

Heavy Atom Count

23

Melting Point

58-59°C

Other CAS

24607-09-8

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Modify: 2024-04-14

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